molecular formula C7H15N3 B14091598 Azane;1-butan-2-ylimidazole

Azane;1-butan-2-ylimidazole

Cat. No.: B14091598
M. Wt: 141.21 g/mol
InChI Key: XJVJBIQYHBORIC-UHFFFAOYSA-N
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Description

Azane;1-butan-2-ylimidazole (CAS 20075-29-0), also referred to as 1-(butan-2-yl)-1H-imidazole, is a substituted imidazole derivative with the molecular formula C₇H₁₂N₂ and a molecular weight of 124.19 g/mol . Its structure features an imidazole ring substituted at the 1-position with a butan-2-yl group (sec-butyl), conferring moderate lipophilicity compared to simpler alkylimidazoles. The compound is commercially available as a liquid at room temperature, though detailed safety data remain unspecified .

Imidazole derivatives are pivotal in medicinal chemistry due to their versatile bioactivity, including roles as antifungal, antiparasitic, and anti-inflammatory agents .

Properties

Molecular Formula

C7H15N3

Molecular Weight

141.21 g/mol

IUPAC Name

azane;1-butan-2-ylimidazole

InChI

InChI=1S/C7H12N2.H3N/c1-3-7(2)9-5-4-8-6-9;/h4-7H,3H2,1-2H3;1H3

InChI Key

XJVJBIQYHBORIC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=CN=C1.N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azane;1-butan-2-ylimidazole typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .

Industrial Production Methods

Industrial production of imidazole derivatives often involves multicomponent reactions conducted under different conditions. These methods optimize synthetic efficiency and are designed to be environmentally friendly. Common approaches include condensation, ring cyclization, and oxidation conversion .

Chemical Reactions Analysis

Types of Reactions

Azane;1-butan-2-ylimidazole undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, formaldehyde for substitution reactions, and various oxidizing and reducing agents. The reaction conditions are typically mild, allowing for the inclusion of a variety of functional groups .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cyclization of amido-nitriles can yield disubstituted imidazoles, while oxidation reactions can produce various oxidized derivatives .

Scientific Research Applications

Azane;1-butan-2-ylimidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antiviral properties.

    Industry: Used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Azane;1-butan-2-ylimidazole involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Imidazole Derivatives

Structural and Physicochemical Properties

The table below compares 1-butan-2-ylimidazole with other imidazole derivatives in terms of structure, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Applications/Properties References
1-Butan-2-ylimidazole C₇H₁₂N₂ 124.19 Butan-2-yl (sec-butyl) Potential intermediate in drug synthesis; liquid at RT
1-Methylimidazole C₄H₆N₂ 82.10 Methyl Catalyst in organic synthesis; ionic liquid precursor
Benzimidazole C₇H₆N₂ 118.14 Benzene fused to imidazole Anthelmintic agents (e.g., albendazole)
1-Hydroxy-2,4,5-trisubstituted imidazoles Varies (e.g., C₁₄H₁₃N₃O₂) ~260–300 Hydroxy, aryl, carbonyl Antimicrobial and anticancer research
2-Chlorobenzimidazole C₇H₅ClN₂ 152.58 Chlorine at 2-position Antiparasitic drug intermediate

Key Observations :

Pharmacological and Functional Comparisons

Antiparasitic Activity
  • Benzimidazoles (e.g., albendazole) are well-established anthelmintics, leveraging their planar fused-ring structure to inhibit tubulin polymerization in parasites .
  • 1-Butan-2-ylimidazole: No direct antiparasitic data are cited, but alkylimidazoles are generally less active than benzimidazoles due to the absence of aromatic conjugation .
Antifungal and Antibacterial Potential
  • 2,4,5-Trisubstituted imidazoles (e.g., hydroxy derivatives) exhibit broad-spectrum antimicrobial activity, attributed to electron-withdrawing substituents enhancing target binding .
  • 1-Butan-2-ylimidazole : The sec-butyl group may sterically hinder interactions with fungal enzymes, reducing efficacy compared to smaller substituents .

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